molecular formula C11H12N2O2S B6506983 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide CAS No. 1428350-92-8

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No.: B6506983
CAS No.: 1428350-92-8
M. Wt: 236.29 g/mol
InChI Key: PBYLFKPDZSDGBX-UHFFFAOYSA-N
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Description

5-Methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound features a thiophene moiety, which is a sulfur-containing heterocycle, attached to the ethyl group of the oxazole ring. The presence of the methyl group at the 5-position adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the construction of the oxazole ring followed by the introduction of the thiophene and ethylamine components. One common approach is the cyclodehydration of amino acids or their derivatives to form the oxazole ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The thiophene and oxazole moieties are known to exhibit biological activity, making this compound a potential candidate for drug discovery. It can be used in the development of new pharmaceuticals targeting various diseases.

Medicine: Due to its structural similarity to biologically active molecules, this compound can be explored for its therapeutic potential. It may be used in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.

Comparison with Similar Compounds

  • Thiophene derivatives: Compounds containing thiophene rings, such as 2-methylthiophene and 3-thiophene carboxylic acid.

  • Oxazole derivatives: Compounds with oxazole rings, such as 2-phenyloxazole and 4-methyl-1,2-oxazole.

Uniqueness: 5-Methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of thiophene and oxazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYLFKPDZSDGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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